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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH2COOH

Cat. No.: B2359965 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, experimental

protocols, and core applications of Fmoc-NH-PEG12-CH2COOH, a versatile heterobifunctional

linker. Its unique structure, comprising a fluorenylmethoxycarbonyl (Fmoc) protected amine, a

hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, makes it a

valuable tool in bioconjugation, drug delivery, peptide synthesis, and the development of

Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Core Physicochemical Properties
Fmoc-NH-PEG12-CH2COOH is a well-defined molecule whose properties are crucial for its

application in complex biological systems. The hydrophilic PEG spacer significantly enhances

the aqueous solubility of molecules to which it is conjugated, a critical factor for improving the

pharmacokinetic profiles of therapeutic agents.[2][5][6][7] While the PEG chain promotes water

solubility of the final conjugate, the free linker itself, bearing the hydrophobic Fmoc group, is

very soluble in organic solvents like N,N-Dimethylformamide (DMF) and methanol, but

practically insoluble in water.[8]

All quantitative data regarding the molecule's properties are summarized in the table below for

clarity and ease of comparison.
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Property Value References

IUPAC Name

1-(9H-fluoren-9-yl)-3-oxo-

2,7,10,13,16,19,22,25,28,31,3

4,37,40-tridecaoxa-4-

azadotetracontan-42-oic acid

[5]

Synonyms

Fmoc-PEG12-acid, Fmoc-N-

amido-PEG12-acid, Fmoc-

PEG12-acetic acid

[9][10]

CAS Numbers 2291257-76-4, 675606-79-8 [5][6][7][9]

Molecular Formula C41H63NO16 [5][6][7]

Molecular Weight 825.95 g/mol [5][11]

Exact Mass 825.4147 [5]

Appearance
White to off-white powder or

viscous liquid
[8][9][12]

Purity
Typically ≥95% (confirm with

Certificate of Analysis)
[5][6][7]

Solubility

Very soluble in DMF; Soluble

in methanol; Practically

insoluble in water

[8]

Storage Conditions

Short-term (days to weeks): 0 -

4 °C; Long-term (months to

years): -20 °C

[5][6]

Key Applications and Experimental Workflows
The bifunctional nature of Fmoc-NH-PEG12-CH2COOH allows for sequential and site-specific

conjugation. The Fmoc group provides a stable protecting group for the amine, which can be

selectively removed under mild basic conditions.[13] The terminal carboxylic acid can be

activated to form a stable amide bond with primary amines.[5][6][7][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medkoo.com/products/27803
https://purepeg.com/product/fmoc-nh-peg12-ch2cooh/
https://www.biochempeg.com/product/Fmoc-NH-PEG12-CH2COOH.html
https://www.medkoo.com/products/27803
https://broadpharm.com/product/bp-23536
https://www.cd-bioparticles.net/p/4682/fmoc-nh-peg12-ch2cooh
https://purepeg.com/product/fmoc-nh-peg12-ch2cooh/
https://www.medkoo.com/products/27803
https://broadpharm.com/product/bp-23536
https://www.cd-bioparticles.net/p/4682/fmoc-nh-peg12-ch2cooh
https://www.medkoo.com/products/27803
https://dcchemicals.com/coa/COA_DC35395.html
https://www.medkoo.com/products/27803
https://www.echemi.com/produce/pr2209171072-fmoc-nh-peg12-cooh-biopharma-peg.html
https://purepeg.com/product/fmoc-nh-peg12-ch2cooh/
https://www.biomatrik.com/p/163/fmoc-nh-peg12-ch2ch2cooh
https://www.medkoo.com/products/27803
https://broadpharm.com/product/bp-23536
https://www.cd-bioparticles.net/p/4682/fmoc-nh-peg12-ch2cooh
https://www.echemi.com/produce/pr2209171072-fmoc-nh-peg12-cooh-biopharma-peg.html
https://www.medkoo.com/products/27803
https://broadpharm.com/product/bp-23536
https://www.benchchem.com/product/b2359965?utm_src=pdf-body
https://www.genscript.com/biology-glossary/17582/fmoc-deprotection
https://www.medkoo.com/products/27803
https://broadpharm.com/product/bp-23536
https://www.cd-bioparticles.net/p/4682/fmoc-nh-peg12-ch2cooh
https://dcchemicals.com/coa/COA_DC35395.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2359965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecule's dual reactivity is the cornerstone of its utility. Researchers can choose which

end to react first, enabling precise control over the synthesis of complex biomolecules. The

workflow below illustrates the two independent reaction pathways.

Amine-Reactive Pathway Carboxyl-Reactive Pathway

Fmoc-NH-PEG12-CH2COOH

Fmoc Deprotection
(e.g., 20% Piperidine/DMF)
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H2N-PEG12-CH2COOH

Conjugation with
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(e.g., EDC/NHS chemistry)
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Molecule-CO-NH-PEG12-CH2COOH
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Conjugation with
-NH2 bearing molecule

Step 2b

Fmoc-NH-PEG12-CH2CO-NH-Molecule
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Caption: Dual reactivity of Fmoc-NH-PEG12-CH2COOH.

This linker is frequently used in the synthesis of PROTACs, which are molecules designed to

induce the degradation of specific target proteins.[2][3] The linker connects a ligand that binds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2359965?utm_src=pdf-body-img
https://www.benchchem.com/product/b2359965?utm_src=pdf-body
https://www.smolecule.com/products/s3405773
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB53371186.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2359965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to the target protein with a ligand for an E3 ubiquitin ligase, bringing the two into proximity and

triggering the cell's natural protein disposal machinery.

Target Protein

Proteasome
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E3 Ubiquitin Ligase
Ubiquitination

PROTAC Molecule

binds

binds

Fmoc-NH-PEG12-CH2COOH
(as linker component)
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Degraded Peptides

Results in

Target Protein Ligand

Click to download full resolution via product page

Caption: Simplified PROTAC mechanism of action.

Detailed Experimental Protocols
The following sections provide standardized methodologies for the characterization and use of

Fmoc-NH-PEG12-CH2COOH.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the

purity of PEGylated compounds.[14][15] A reversed-phase (RP-HPLC) method is typically

suitable for this linker.

Objective: To determine the purity of an Fmoc-NH-PEG12-CH2COOH sample.

Materials:
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Fmoc-NH-PEG12-CH2COOH sample

HPLC-grade Acetonitrile (ACN)

HPLC-grade water

Trifluoroacetic acid (TFA)

HPLC system with a C18 column and UV detector

Methodology:

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in 1 mL of 50:50

ACN/water to create a 1 mg/mL stock solution.

Mobile Phase Preparation:

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in ACN.

HPLC Conditions:

Column: C18, 5 µm, 4.6 x 150 mm (or similar).

Flow Rate: 1.0 mL/min.[16]

Detection: UV at 220 nm.[16]

Injection Volume: 10 µL.

Column Temperature: 45°C.[16]

Gradient:

0-25 min: 20% to 65% B.[16]

25-30 min: 65% to 90% B (column wash).
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30-35 min: 90% to 20% B (re-equilibration).

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated

as the area of the main product peak divided by the total area of all peaks, expressed as a

percentage.

The removal of the Fmoc protecting group is a critical first step in many synthesis workflows to

expose the primary amine.[13] This is reliably achieved using a mild base, most commonly

piperidine.[17][18]

Objective: To remove the Fmoc group from Fmoc-NH-PEG12-CH2COOH.

Materials:

Fmoc-NH-PEG12-CH2COOH (e.g., attached to a solid support resin).

N,N-Dimethylformamide (DMF).

Piperidine.

Methodology:

Prepare Deprotection Solution: Create a 20% (v/v) solution of piperidine in DMF.[17][19]

Resin Swelling (if applicable): If the linker is attached to a solid-phase resin, swell the resin in

DMF for at least 30 minutes.

Deprotection Reaction:

Drain the DMF from the resin.

Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin).[17]

Agitate the mixture at room temperature for 5-10 minutes.[19][20]

Drain the solution.

Repeat the addition of the deprotection solution and agitate for another 15-20 minutes to

ensure complete removal.
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Washing: Thoroughly wash the resulting product (e.g., the resin) with several portions of

DMF to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.[17] The

completion of the reaction can be monitored by UV spectroscopy of the washings, looking for

the characteristic absorbance of the dibenzofulvene-piperidine adduct.

To conjugate the linker to an amine-containing molecule, the terminal carboxylic acid must first

be activated. This is commonly achieved using carbodiimide activators like EDC, often in

combination with an additive like NHS or HATU to improve efficiency and reduce side

reactions.[5][6]

Objective: To couple the carboxylic acid end of the linker to a primary amine.

Materials:

Fmoc-NH-PEG12-CH2COOH (or its deprotected amine version if coupling a second

molecule).

Amine-containing molecule (e.g., peptide, protein, drug).

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

N-hydroxysuccinimide (NHS) or HATU.

Anhydrous DMF or a suitable buffer (e.g., MES or PBS, pH 6.0-7.5).

Diisopropylethylamine (DIPEA) if using HATU.

Methodology:

Dissolution: Dissolve Fmoc-NH-PEG12-CH2COOH in anhydrous DMF.

Activation:

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

Alternatively, add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

Stir the mixture at room temperature for 15-30 minutes to form the active ester.
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Coupling:

Add a solution of the amine-containing molecule (1.0 equivalent) to the activated linker

solution.

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

Purification: The final conjugated product can be purified from excess reagents and

byproducts using appropriate chromatographic techniques, such as RP-HPLC or size-

exclusion chromatography.

This guide provides a foundational understanding of Fmoc-NH-PEG12-CH2COOH, equipping

researchers with the necessary data and protocols to effectively utilize this versatile linker in

their work. For all applications, it is recommended to refer to the specific Certificate of Analysis

provided by the supplier for the most accurate lot-specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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